Helvolic acid
Overview
Description
Helvolic acid is a triterpenoid antibiotic compound produced by various fungi, including Aspergillus fumigatus and Sarocladium oryzae . It is known for its potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus . This compound has a unique tetracyclic structure, which contributes to its biological activity .
Mechanism of Action
Target of Action
Helvolic acid is a fusidane-type antibiotic . It primarily targets Gram-positive bacteria , including Staphylococcus aureus . It also exhibits in vitro antiprotozoal activity against the trypanosome Trypanosoma brucei brucei GUTat3.1, the causative agent of African sleeping sickness . In addition, this compound has been shown to attenuate osteoclast formation and function, suggesting that osteoclasts could be a potential therapeutic target for the treatment of osteoporosis or other osteoclast-related diseases .
Mode of Action
It is known to inhibit the growth of gram-positive organisms . In the case of osteoclasts, this compound attenuates their formation and function by inhibiting RANKL-induced NFATc1 activation .
Biochemical Pathways
This compound is a product of the biosynthesis pathway in fungi . The biosynthesis of this compound involves an unusual C-4 demethylation process mediated by a promiscuous short-chain dehydrogenase/reductase (HelC) and a cytochrome P450 enzyme (HelB1), which is distinct from the common sterol biosynthesis . This process results in the formation of a unique tetracyclic skeleton .
Result of Action
This compound exhibits potent antibacterial activities . It has been shown to have stronger inhibitory activity against Staphylococcus aureus than some of its derivatives . In addition, this compound attenuates osteoclast formation and function, which could potentially be beneficial in the treatment of osteoporosis or other osteoclast-related diseases .
Biochemical Analysis
Biochemical Properties
Helvolic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit bacterial competitors in an inoculum-dependent manner . This interaction is crucial for the antibiotic activity of this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial competitors, thereby facilitating fungal infection of insects . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been observed to mediate an unusual C-4 demethylation process .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Helvolic acid can be synthesized through the biosynthetic pathway involving the cyclization of (3S)-2,3-oxidosqualene to form the tetracyclic skeleton . The process involves several enzymatic steps, including the action of cytochrome P450 enzymes and short-chain dehydrogenase/reductase .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of fungi such as Aspergillus oryzae or Sarocladium oryzae . High-speed counter-current chromatography (HSCCC) is often used for the separation and purification of this compound from fungal cultures . The solvent system used in HSCCC includes n-hexane, ethyl acetate, methanol, and water, with phosphoric acid as an additive .
Chemical Reactions Analysis
Types of Reactions: Helvolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as helvolinic acid and 6-desacetoxy-helvolic acid .
Scientific Research Applications
Helvolic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Fusidic Acid: Known for its use in treating skin infections caused by Staphylococcus aureus.
Cephalosporin P1: Another fusidane-type antibiotic with a broader spectrum of activity against various bacterial strains.
Helvolic acid is unique due to its specific mode of action and its potent activity against Gram-positive bacteria without cross-resistance to commonly used antibiotics .
Properties
IUPAC Name |
(2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O8/c1-17(2)10-9-11-21(30(38)39)26-22-12-13-25-31(6)15-14-23(36)18(3)27(31)28(41-20(5)35)29(37)33(25,8)32(22,7)16-24(26)40-19(4)34/h10,14-15,18,22,24-25,27-28H,9,11-13,16H2,1-8H3,(H,38,39)/b26-21-/t18-,22+,24+,25+,27-,28+,31-,32+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFZYGLOIJNNRM-OAJDADRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H](C(=O)[C@]3([C@H]([C@]2(C=CC1=O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017874 | |
Record name | Helvolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29400-42-8 | |
Record name | Helvolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29400-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Helvolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029400428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Helvolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HELVOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZX54GS8AH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of helvolic acid?
A1: this compound is a potent inhibitor of bacterial protein synthesis. It binds to elongation factor 2 (EF-2), a key protein involved in the translocation step of protein synthesis. [] This binding disrupts the movement of ribosomes along messenger RNA, effectively halting protein production. []
Q2: How does this compound's bacteriostatic activity differ from its bactericidal activity?
A2: this compound can exhibit both bacteriostatic and bactericidal effects, depending on the concentration and the target bacterial species. At lower concentrations, it primarily inhibits bacterial growth (bacteriostatic), while at higher concentrations, it can directly kill bacteria (bactericidal). [, ]
Q3: What evidence suggests that this compound plays a role in fungal pathogenesis?
A3: Research on the insect pathogen Metarhizium robertsii indicates that this compound contributes to fungal infection. Studies demonstrate that fungal strains lacking this compound production show significantly reduced virulence against insects compared to wild-type strains. [] This suggests that this compound may act as a virulence factor, potentially by suppressing the host's protective microbiome. [, ]
Q4: How does this compound affect osteoclast formation and function?
A4: Studies have shown that this compound can inhibit receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclastogenesis and bone resorption. [] It achieves this by suppressing the activation of nuclear factor of activated T cells 1 (NFATc1), a crucial transcription factor in osteoclast differentiation. [] This leads to a decrease in the expression of osteoclast-specific genes, ultimately hindering osteoclast formation and bone resorption. []
Q5: Does this compound impact the plant microbiome?
A5: Yes, research indicates that this compound production by Sarocladium oryzae influences the composition of the rice microbiome. Specifically, this compound-producing strains can eliminate bacteria like Bacillus cereus, which is typically found in healthy rice plants and exhibits antagonistic activity against the fungus. [] This suggests that this compound may facilitate fungal colonization by suppressing competing microbes. [, ]
Q6: What is the molecular formula and molecular weight of this compound?
A6: The molecular formula of this compound is C33H48O8, and its molecular weight is 572.7 g/mol. [, , , , , , , ]
Q7: What spectroscopic techniques are commonly used to characterize this compound?
A7: NMR (Nuclear Magnetic Resonance) spectroscopy, including 1D and 2D NMR techniques, is crucial for elucidating the structure of this compound. [, , , , , ] High-resolution mass spectrometry (HRMS) is also employed for accurate mass determination and structural analysis. [, , , , , ] Electronic circular dichroism (ECD) spectroscopy can be used to determine the absolute configuration of chiral centers in this compound. [, ]
Q8: What unique structural features contribute to the biological activity of this compound?
A8: this compound possesses a complex tetracyclic ring system characteristic of fusidane-type antibiotics. [, , ] The presence of specific functional groups, such as hydroxyl groups at C-3 and C-25 and acetoxy groups at C-6 and C-16, is crucial for its biological activity. [, , , , ]
Q9: Have any studies investigated the structure-activity relationship (SAR) of this compound?
A9: Yes, several studies have explored the SAR of this compound and its derivatives. For instance, research on this compound derivatives with antibacterial activity against Streptococcus agalactiae has provided insights into the importance of the C-6 and C-16 acetoxy groups for activity. [] Additionally, the role of the C-29 methyl group has been investigated in the context of its biosynthesis. [, ]
Q10: What are the implications of the observed horizontal gene transfer (HGT) events involving fusidane biosynthetic gene clusters?
A10: The identification of HGT events in the evolutionary history of fusidane BGCs suggests that the ability to produce these antibiotics has been disseminated among diverse fungal species. [] This has important implications for understanding the distribution and evolution of antibiotic resistance, as well as for exploring the potential of these BGCs for generating novel antibiotic analogs. []
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